Oxido(dioxo)vanadium
Description
Structure
2D Structure
Properties
CAS No. |
37353-31-4 |
|---|---|
Molecular Formula |
O3V- |
Molecular Weight |
98.94 g/mol |
IUPAC Name |
oxido(dioxo)vanadium |
InChI |
InChI=1S/3O.V/q;;-1; |
InChI Key |
ALTWGIIQPLQAAM-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)=O |
Canonical SMILES |
[O-][V](=O)=O |
Other CAS No. |
37353-31-4 |
Synonyms |
Decavanadate Metavanadate Monovanadate Orthovanadate Oxyvanadium Sodium Vanadate Vanadate Vanadate, Sodium Vanadates Vanadyl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Oxido Dioxo Vanadium Complexes
Strategies for the Preparation of Oxido(dioxo)vanadium Precursors
The formation of this compound complexes typically begins with a suitable vanadium precursor. Common starting materials include vanadyl acetylacetonate (B107027) ([VO(acac)₂]), ammonium (B1175870) metavanadate (NH₄VO₃), and vanadium pentoxide (V₂O₅). acs.orgeurjchem.comatamanchemicals.comacs.org The selection of the precursor often dictates the reaction conditions required to generate the desired dioxovanadium(V) species.
For instance, the reaction of [VO(acac)₂] with Schiff base ligands in the presence of aerial oxygen can lead to the formation of neutral dioxovanadium(V) complexes. acs.org This process involves the oxidation of the vanadium(IV) center to vanadium(V). Alternatively, ammonium metavanadate can be reacted with ligands in varying molar ratios to yield either oxo- or dioxo-vanadium(V) complexes. eurjchem.comresearchgate.net The use of V₂O₅ often requires initial dissolution in an alkaline solution, such as aqueous potassium hydroxide (B78521) (KOH), to generate a soluble vanadate (B1173111) species in situ, which then reacts with the desired ligand. acs.org Another precursor, sodium metavanadate (NaVO₃), is also utilized in the synthesis of various vanadates and can be a starting point for creating this compound compounds. atamanchemicals.comebi.ac.uk
The pH of the reaction medium plays a crucial role in the speciation of vanadium in solution. Acidification of aqueous solutions containing the orthovanadate ion ([VO₄]³⁻) leads to a series of protonated intermediates, including [HVO₄]²⁻ and [H₂VO₄]⁻, and eventually the formation of the hydrated dioxovanadium(V) cation, [VO₂(H₂O)₄]⁺. rsc.org This pH-dependent equilibrium is a key factor in controlling the formation of the desired complex.
Ligand Design Principles for this compound Complexation
The stability and structure of this compound complexes are profoundly influenced by the nature of the organic ligands coordinated to the vanadium center. The design of these ligands is a critical aspect of synthesizing complexes with specific properties.
Chelation Effects in this compound Stabilization
The chelate effect describes the enhanced stability of a complex containing a polydentate ligand compared to a complex with analogous monodentate ligands. wikipedia.org This effect is largely entropic in nature. wikipedia.orgresearchgate.net In the context of this compound complexes, the use of chelating ligands is a powerful strategy for stabilization. Ligands that can form multiple bonds with the vanadium center create a more thermodynamically stable complex. This is due to the smaller loss of translational entropy upon complexation compared to the binding of multiple individual ligands. wikipedia.org For example, Schiff bases derived from the condensation of an aldehyde or ketone with a primary amine are widely used as they can act as bidentate or tridentate chelating agents, significantly enhancing the stability of the resulting vanadium complexes. eurjchem.comresearchgate.net The formation of five- or six-membered chelate rings is particularly favorable. mdpi.com
Influence of Donor Atom Sets on Coordination Geometry
For instance, tridentate ligands with an ONO donor set, such as those derived from salicylaldehyde (B1680747) and an amino acid, can coordinate to the vanadium center to form stable octahedral or square-pyramidal complexes. tandfonline.comchemmethod.com Similarly, ONS donor ligands, like those derived from pyridoxal (B1214274) and dithiocarbazates, have been successfully used to synthesize neutral dioxovanadium(V) complexes with a distorted tetragonal-pyramidal geometry. acs.org The specific arrangement of these donor atoms determines the bond angles and bond lengths within the coordination sphere, which in turn affects the reactivity of the complex. Theoretical studies have been employed to understand the effects of different donor atoms (O, S, N) on the crystal structure and stability of these complexes. mdpi.com
The following table provides examples of donor atom sets and their resulting coordination geometries in this compound complexes.
| Ligand Type | Donor Atom Set | Typical Coordination Geometry |
| Schiff Base (from salicylaldehyde & amino acid) | ONO | Octahedral, Square-Pyramidal |
| Schiff Base (from pyridoxal & dithiocarbazate) | ONS | Distorted Tetragonal-Pyramidal |
| Aroylhydrazone | ONO | Square-Pyramidal |
This table is based on data from multiple research findings. acs.orgmdpi.comtandfonline.comchemmethod.com
Rational Design of Stereospecific this compound Systems
The rational design of ligands can lead to the formation of stereospecific this compound complexes, where a particular stereoisomer is formed preferentially. This is often achieved by using chiral ligands. For example, the use of chiral Schiff base ligands can induce a specific chirality at the metal center. The stereospecific behavior of these systems can be investigated using techniques such as ⁵¹V NMR spectroscopy, which can reveal the presence of different diastereomeric forms in solution. researcher.life The design of such systems is crucial for applications in asymmetric catalysis and as probes for biological systems.
Mechanistic Considerations in this compound Formation Reactions
The formation of this compound complexes from vanadium(IV) precursors like [VO(acac)₂] typically involves an oxidation step. The reaction with a ligand, often in the presence of air, leads to the oxidation of V(IV) to V(V) and the formation of the [VO₂]⁺ core. acs.org The mechanism can be influenced by the solvent and the presence of a base. For example, in methanolic solutions, heating neutral dioxovanadium(V) complexes can lead to the formation of oxo-bridged binuclear complexes. acs.org
When starting from V(V) precursors like ammonium metavanadate, the reaction is often a ligand substitution process where the ligand displaces other coordinated groups. eurjchem.com The stoichiometry of the reactants plays a key role in determining the final product. For instance, a 1:1 molar ratio of ligand to metal might favor the formation of a dioxo complex, while a 2:1 ratio could lead to an oxo complex with two coordinated ligands. eurjchem.comresearchgate.net Mechanistic studies, sometimes employing techniques like time-dependent UV-Vis spectrophotometry, can help elucidate the reaction pathways, which may involve the initial coordination of the ligand followed by the formation of the stable dioxo species. rsc.org
Controlled Assembly of Polymeric and Extended this compound Frameworks
The controlled assembly of polymeric and extended frameworks of this compound complexes is an area of growing interest for the development of new materials with unique properties. This can be achieved through the use of bridging ligands that can connect multiple vanadium centers. rsc.org
Coordination-driven self-assembly is a powerful strategy for constructing such architectures. rsc.org By carefully selecting ligands with appropriate donor atoms and spacer units, it is possible to create one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. For example, hydrazone ligands containing a pyridine (B92270) moiety can coordinate to one vanadium center through their ONO donor atoms and to a neighboring vanadium center via the pyridine nitrogen, leading to the formation of coordination polymers. rsc.org The length and flexibility of the organic linker can influence the dimensionality and topology of the resulting framework. rsc.org
Hydrothermal synthesis is another method used to create nanostructured vanadium oxides with controlled morphologies, such as nanowires, nanobelts, and nanosheets. mdpi.comresearchgate.net The self-assembly process in these systems is governed by factors like pH and the presence of other ions in the solution, which influence the formation of supramolecular associations. mdpi.com The controlled growth of these extended structures is crucial for their application in areas like catalysis and materials science. aip.orgutwente.nl
Coordination Chemistry and Electronic Structure of Oxido Dioxo Vanadium Species
Ligand Field Theory Applications to Oxido(dioxo)vanadium Systemspyrometallurgy.co.zaberkeley.eduresearchgate.nettandfonline.com
Ligand field theory (LFT) provides a fundamental framework for understanding the electronic structure of transition metal complexes, including vanadium-oxo species. For vanadyl (VO²⁺) complexes, the d¹ electron resides in a non-bonding orbital, typically designated as b₂ (or dxy in a simplified C₄v symmetry), which is largely localized on the vanadium atom and points away from the equatorial ligands acs.orgijesrr.org. This unique electronic configuration leads to characteristic spectroscopic properties.
LFT helps explain the observed electronic absorption spectra, which often arise from d-d transitions. For V(III) complexes, which have a d² configuration, LFT is crucial for understanding the splitting of the d orbitals into t₂g and eg sets in an octahedral field. Distortions from ideal octahedral symmetry, such as trigonal or rhombic distortions, further split these energy levels, leading to complex spectral patterns that can be analyzed using LFT parameters like Dq (crystal field splitting) and Racah parameters (B, C) unige.chnih.gov. These parameters are sensitive to the nature of the ligands and the geometry of the coordination sphere. The application of LFT, often in conjunction with computational methods like the Angular Overlap Model (AOM), allows for the rationalization of observed electronic transitions and magnetic properties unige.ch.
Geometric Configurations and Isomerism in this compound Complexesrsc.orgunige.ch
Vanadium-oxo complexes exhibit a variety of geometric configurations, often dictated by the oxidation state of vanadium and the nature of the surrounding ligands. The vanadyl ion (VO²⁺) typically adopts a square-pyramidal geometry, with the oxo ligand occupying the apical position and four equatorial ligands forming the base. However, distortions towards trigonal bipyramidal geometries are common, influenced by steric and electronic factors of the equatorial ligands acs.orgrsc.org.
Structural Distortions and Their Electronic Origins
Structural distortions in vanadium-oxo complexes are often driven by electronic effects, such as the Jahn-Teller effect, although its impact is less pronounced for the d¹ vanadyl species compared to systems with degenerate ground states in higher symmetry. For V(III) (d²) complexes, distortions can arise from the splitting of the ³T₁g ground state. In pseudooctahedral V(III) complexes, trigonal or rhombic distortions are frequently observed, leading to deviations from ideal octahedral symmetry unige.chunige.chberkeley.edunih.gov. These distortions can influence the ligand field parameters and the energy levels of the d orbitals. For instance, in tris-chelate complexes, the geometry can deviate significantly from octahedral due to the bite angles and steric constraints of the chelating ligands unige.chacs.org. The electronic origins of these distortions are rooted in the energetic stabilization achieved by lowering the symmetry, which can lift orbital degeneracies and rearrange electron density.
Stereochemical Dynamics of this compound Species
The stereochemical dynamics of vanadium-oxo complexes can involve various processes, including ligand exchange, bond rotations, and metal-centered rearrangements. For example, in tris(dithiocarbamato)vanadium(III) complexes, variable temperature NMR studies have revealed hindered rotation about C–N bonds within the dithiocarbamate (B8719985) ligands, with calculated rotational energy barriers providing insight into the dynamic processes tandfonline.comtandfonline.comresearchgate.net. In solution, complexes can exist as different isomers, and their interconversion or fluxional behavior can be studied using spectroscopic techniques. The dynamic stereochemistry is crucial for understanding reaction mechanisms and the stability of different coordination geometries.
Spectroscopic Interrogation Methodologies for this compound Electronic Structureresearchgate.netrsc.orgopenstax.orgtaylorandfrancis.com
A range of spectroscopic techniques are employed to elucidate the electronic structure, oxidation state, and coordination environment of vanadium-oxo species. These include Electron Paramagnetic Resonance (EPR) spectroscopy for paramagnetic V(IV) species and X-ray Absorption Spectroscopy (XAS) for determining oxidation states and local coordination.
X-ray Absorption Spectroscopy (XAS) for Vanadium Oxidation State and Local Coordination Environment
X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a versatile technique for determining the oxidation state and local coordination environment of vanadium researchgate.nettaylorandfrancis.compyrometallurgy.co.za. The energy of the vanadium K-edge absorption is directly correlated with its oxidation state; higher oxidation states result in a shift of the absorption edge to higher energies taylorandfrancis.compyrometallurgy.co.za. XANES features, particularly the pre-edge peaks, are sensitive to the coordination geometry and the hybridization of vanadium d orbitals with ligand orbitals researchgate.netrsc.orgpyrometallurgy.co.za. EXAFS provides information on bond distances, coordination numbers, and the types of neighboring atoms around the vanadium center taylorandfrancis.compyrometallurgy.co.za. By analyzing these spectral features, researchers can gain detailed insights into the structure and electronic configuration of vanadium-oxo complexes, even in complex matrices researchgate.nettaylorandfrancis.com. The ability to perform linear combination fitting with reference spectra further enhances the accuracy of oxidation state determination researchgate.netpyrometallurgy.co.za.
Data Tables
| Spectroscopic Technique | Information Provided | Target Species | Key Parameters |
| EPR Spectroscopy | Electronic structure, coordination environment, oxidation state (V(IV)) | Paramagnetic V(IV) vanadyl complexes | g-values (g∥, g⊥), Hyperfine coupling constants (A∥, A⊥) |
| XAS (XANES/EXAFS) | Oxidation state, coordination environment, bond distances, coordination numbers | Vanadium-oxo species (various oxidation states) | Edge energy, Pre-edge features, EXAFS oscillations |
Reactivity and Reaction Mechanism Elucidation of Oxido Dioxo Vanadium
Electron Transfer Processes in Oxido(dioxo)vanadium Systems
In trinuclear metallacyclic oxidovanadium(V) complexes, cyclic voltammetry studies have revealed quasi-reversible one-electron transfer processes. mdpi.com For a complex with three vanadium centers, three distinct redox processes can be identified, corresponding to the sequential reduction of the V(V) centers. mdpi.com The potential differences between these redox steps are often larger than statistically expected, suggesting electronic communication between the vanadium ions through the bridging ligands. mdpi.com This electronic interaction, facilitated by π-conjugated systems within the ligands, can influence the ease of subsequent electron transfers. mdpi.com
The electronic properties of the ligands coordinated to the this compound core play a crucial role in modulating the redox potentials. The introduction of electron-donating or electron-withdrawing substituents on the ligands can shift the redox potentials to more negative or positive values, respectively. mdpi.comsemanticscholar.org A good correlation between the half-wave potentials (E₁/₂) and Hammett's parameters (σp) of the substituents has been observed, demonstrating the predictable nature of these electronic effects. mdpi.comsemanticscholar.org
Furthermore, the conversion between dioxo-vanadium(V) and oxo-hydroxo-vanadium(IV) complexes involves hydrogen atom transfer reactions, which are intrinsically linked to electron transfer. nih.gov The oxidation state of vanadium changes from +5 to +4 during this process. The environment, including the solvent, can also play a role in the electron transfer dynamics. For instance, the oxidation of V(IV) to V(V) can be influenced by the solvent's ability to participate in the reaction. nih.gov
Table 1: Redox Potentials of Trinuclear Oxidovanadium(V) Complexes
| Complex | Substituent (R) | E₁/₂(1) (V vs. Ag/Ag⁺) | E₁/₂(2) (V vs. Ag/Ag⁺) | E₁/₂(3) (V vs. Ag/Ag⁺) |
| 1 | H | -0.18 | -0.09 | +0.01 |
| 2 | Me | -0.48 | -0.39 | -0.29 |
| 3 | Br | +0.12 | +0.21 | +0.31 |
Data sourced from cyclic voltammetry measurements in a DMF solution. mdpi.com
Catalytic Oxidations Mediated by this compound Complexes
This compound complexes are well-established as catalysts for a variety of oxidation reactions. mdpi.comresearchgate.net They can activate a range of oxidants, including hydrogen peroxide and organic hydroperoxides, to selectively oxidize substrates such as alkanes, alkenes, and alcohols. mdpi.comresearchgate.netsci-hub.se The catalytic efficiency and selectivity of these systems are highly dependent on the ligand environment around the vanadium center and the reaction conditions.
Substrate Activation and Selectivity Mechanisms
The activation of substrates by this compound catalysts can proceed through several mechanistic pathways. In the case of C-H bond activation, a ligand-to-metal charge transfer (LMCT) can generate a charge-separated radical, initiating the process. rsc.org For instance, the complex [(tBu2-bpy)2VO2]+ has been shown to activate weak C-H and O-H bonds. rsc.org
In the oxidation of alcohols, the reaction mechanism can involve the formation of a vanadium-alkoxide intermediate. The nature of the substituent on the alcohol can influence the reaction rate, with electron-donating groups on benzylic alcohols generally leading to higher yields of the corresponding aldehydes. growingscience.com
The selectivity of the oxidation reaction is a key aspect of this compound catalysis. For example, in the epoxidation of olefins, the choice of oxidant and solvent can significantly impact the product distribution. mdpi.com The use of chiral Schiff base ligands can induce enantioselectivity in these reactions. mdpi.com In the oxidation of cyclohexene, both epoxidation and allylic oxidation products can be formed, and the ratio of these products can be controlled by the catalyst design and reaction conditions. mdpi.com For instance, the epoxidation of styrene (B11656) with this compound catalysts can yield styrene oxide as the primary product, along with benzaldehyde. mdpi.com
The steric and electronic properties of the ligands play a crucial role in determining the selectivity. For example, the conformation of the substrate can significantly impact reactivity, as seen in the lower yield for the deoxydehydration of the conformationally locked cis-1,2-cyclohexanediol (B155557) compared to more flexible diols. rsc.org
Oxygen Atom Transfer (OAT) Reactions in Catalysis
Oxygen atom transfer (OAT) is a fundamental step in many oxidation reactions catalyzed by this compound complexes. researchgate.netrsc.org In these reactions, an oxygen atom is transferred from the oxidant to the substrate, mediated by the vanadium center. The general mechanism often involves the reduction of the V(VI) dioxo species to a V(IV) oxo species. rsc.org
A well-studied example is the OAT reaction from a dioxidovanadium(V) complex to triphenylphosphine (B44618) (PPh₃), which results in the formation of triphenylphosphine oxide (Ph₃PO) and a monooxidovanadium(V) complex. researchgate.net This type of reactivity is common in deoxygenation reactions, such as the reduction of nitroaromatics. rsc.org
The formation of an oxido(peroxido)vanadium(V) intermediate is often implicated in OAT reactions, particularly in biomimetic systems that model the activity of vanadium-dependent haloperoxidases. researchgate.net This intermediate is believed to be the active species that transfers an oxygen atom to the substrate. researchgate.net
It is important to note that the reactivity of peroxo-vanadium(V) species is not always straightforward. While they are known to be effective oxygen atom transfer agents, their reactivity can be lower than that of the corresponding dioxo species in some cases. nih.gov For instance, the reaction of [VVO(O2)(4,4'-tBu2bpy)2]BF4 with triphenylphosphine is a known OAT reaction. nih.gov
Hydrolysis and Condensation Reactions of this compound Species
In aqueous solutions, this compound species can undergo hydrolysis and condensation reactions, leading to the formation of various polyoxovanadates. The specific species present in solution is highly dependent on the pH and the concentration of the vanadium precursor. For example, when ammonium (B1175870) metavanadate (NH₄VO₃) is dissolved in an acidic solution, the predominant ion is the dioxovanadium(V) cation, [VO₂]⁺. libretexts.org
The coordination of ligands to the vanadium center can influence its susceptibility to hydrolysis. Strong coordination of a tridentate ONS ligand to vanadium, for instance, can result in a complex that is relatively stable towards hydrolysis, even at low concentrations. acs.orgnih.gov However, under certain conditions, hydrolysis can still occur to a limited extent. acs.orgnih.gov
The hydrolysis and subsequent condensation of vanadate (B1173111) can lead to the formation of polymeric species. science.gov This process is a key aspect of the solution chemistry of vanadium and can influence its reactivity and catalytic activity.
This compound Involvement in Redox Cycling Mechanisms
This compound compounds are central to various redox cycling mechanisms, where the vanadium center shuttles between different oxidation states. libretexts.org This ability to readily change oxidation state is a key feature of their catalytic activity. libretexts.org
A classic example is the role of vanadium(V) oxide as a catalyst in the Contact Process for the production of sulfuric acid. In this process, sulfur dioxide is oxidized to sulfur trioxide by V₂O₅, which is itself reduced to vanadium(IV) oxide (V₂O₄). The V₂O₄ is then re-oxidized back to V₂O₅ by oxygen, completing the catalytic cycle. libretexts.org
In biological systems and biomimetic models, the redox cycling of vanadium is also crucial. For instance, in the mechanism of lipid peroxidation, vanadyl(IV) can initiate the process, while vanadate(V) requires a reducing agent to become active. nih.gov This suggests a redox cycle where V(V) is reduced to V(IV), which then participates in the oxidative process. The redox cycling can involve the formation of reactive oxygen species, such as the superoxide (B77818) anion-radical, which can interact with vanadium species to form peroxy-vanadyl complexes. nih.gov
Biomimetic and Bioinorganic Aspects of Oxido Dioxo Vanadium
Oxido(dioxo)vanadium as Enzyme Active Site Models
This compound complexes have been extensively studied as functional models for the active sites of vanadium-dependent haloperoxidase (VHPO) enzymes. udel.edu These enzymes catalyze the oxidation of halides (X⁻ = Cl⁻, Br⁻, I⁻) by hydrogen peroxide, a key step in the biosynthesis of halogenated natural products. udel.edu Synthetic oxoperoxovanadium(V) complexes, featuring a distorted pentagonal bipyramidal coordination sphere with a side-on bound peroxide, successfully replicate this catalytic activity. udel.edu In the presence of an acid, these model compounds catalyze the two-electron oxidation of bromide and iodide by peroxide. udel.edu
The mimicry extends to the halogenation of organic substrates. For instance, the conversion of Phenol Red to Bromophenol Blue demonstrates the catalytic halogenation capability of these complexes. udel.edu The reaction mechanism is understood to be first-order in both the protonated peroxovanadium complex and the halide. udel.edu The rate of halide oxidation is significantly influenced by the acidity of the medium, with protonation of the peroxo group being a crucial activation step. udel.eduudel.edu Computational studies suggest that this protonation facilitates the heterolytic cleavage of the peroxide O-O bond. udel.edu Vanadium pentoxide nanowires have also been shown to act as VHPO mimics, catalyzing the oxidation of bromide to hypobromous acid in the presence of hydrogen peroxide, which in turn generates singlet molecular oxygen with strong antibacterial properties. nih.gov
Research has synthesized and characterized various oxo-vanadium(IV) and oxoperoxovanadium(V) complexes to model VHPO functionality. udel.edujlu.edu.cn For example, complexes with ligands such as nitrilotriacetic acid (H₃nta), N-(2-hydroxyethyl)iminodiacetic acid (H₃heida), and N,N-bis(2-pyridylmethyl)glycine (Hbpg) have been shown to efficiently catalyze peroxidative halogenation, performing multiple turnovers rapidly. udel.edu The rate constants for bromide oxidation by these model complexes vary, with the H₃heida complex showing a maximum rate of 280 M⁻¹ s⁻¹ and the Hbpg complex a minimum of 21 M⁻¹ s⁻¹. udel.edu
Vanadium compounds, including this compound species, are recognized as potent inhibitors of a wide range of phosphatases, particularly protein tyrosine phosphatases (PTPs). nih.govvu.lt The inhibitory mechanism is rooted in the structural similarity of vanadate (B1173111) (H₂VO₄⁻), the prevalent form in solution, to phosphate (B84403). Vanadate is believed to act as a transition-state analog for the phosphoryl group transfer reaction catalyzed by phosphatases. vu.lt This mimicry allows it to bind tightly to the active site of the enzyme, blocking the hydrolysis of phosphoproteins. vu.ltnih.gov
The inhibition is generally more pronounced for protein tyrosine phosphatases compared to serine/threonine protein phosphatases. vu.lt More complex oxidovanadium compounds, often synthesized with organic ligands to improve bioavailability, are thought to act as pro-drugs. nih.govresearchgate.net These complexes can dissociate in the physiological environment, releasing vanadate, which is considered the primary active PTP inhibitor. nih.govresearchgate.net The interaction involves the vanadate adopting a trigonal bipyramidal geometry within the enzyme's active site, mimicking the transition state of the phosphate ester hydrolysis. The inhibition of PTPs by vanadium compounds can enhance phosphotyrosine signaling within cellular networks, such as the insulin (B600854) signaling pathway, which explains the insulin-mimetic effects observed for many vanadium compounds. nih.gov
Interactions of this compound with Biological Macromolecules
This compound complexes exhibit significant binding affinity for proteins, with serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA) being primary targets due to their high concentration in blood plasma and role in drug transport. nih.govnih.gov The interaction of these complexes with serum albumins has been investigated using various spectroscopic techniques, including fluorescence quenching, UV-vis absorption, and circular dichroism. nih.gov
Fluorescence quenching studies reveal that the vanadium complexes can bind to albumin, often through a static quenching mechanism, indicating the formation of a ground-state complex between the vanadium species and the protein. nih.gov The binding affinity can be substantial, with quenching constants (K_sv) for some oxoperoxovanadium(V) complexes with BSA being in the range of 0.0163 x 10⁶ M⁻¹ to 0.0628 x 10⁶ M⁻¹. nih.gov The binding can induce conformational changes in the protein structure. nih.gov Computational docking studies and experimental evidence suggest that the vanadium species often bind to specific residues within the protein. researchgate.net For example, after dissociation, the VIVO(acac)⁺ species has been shown to bind to proteins like lysozyme (B549824) and ubiquitin. researchgate.net The nature of the organic ligand coordinated to the vanadium center plays a crucial role in determining the binding affinity and specificity, which in turn can correlate with the compound's biological activity, such as cytotoxicity. nih.govacs.org
| Complex | Quenching Constant (K_sv) (M⁻¹) | Reference |
|---|---|---|
| [VO(O)₂(nf)(bp)] | 0.0628 x 10⁶ | nih.gov |
| [VO(O)₂(ox)(bp)] | 0.0163 x 10⁶ | nih.gov |
The interaction between this compound complexes and nucleic acids, particularly DNA, is a significant area of research, driven by the potential for these compounds to act as therapeutic agents. mdpi.com Studies using absorption titration and circular dichroism have shown that these complexes can bind to DNA through various modes, including groove binding and intercalation. nih.govmdpi.comresearchgate.net
Upon interaction with DNA, changes in the UV-visible absorption spectra of the vanadium complexes are often observed. A hyperchromic shift (an increase in absorbance intensity) suggests an interaction between the aromatic chromophores of the complex's ligands and the DNA base pairs, which is characteristic of groove binding. nih.gov The binding affinity is quantified by the binding constant (K_b). For example, certain oxoperoxovanadium(V) complexes have shown K_b values in the range of 10³ to 10⁴ M⁻¹, indicating a moderate binding affinity to calf thymus DNA (CT-DNA). nih.gov The structure of the ligand significantly influences this binding affinity. mdpi.com Some neutral oxidovanadium(V) complexes have been shown to interact with CT-DNA primarily through a minor groove binding mode. nih.gov These interactions can lead to conformational changes in the DNA double helix, which can interfere with essential cellular processes like replication and transcription. nih.gov
| Complex | Binding Constant (K_b) (M⁻¹) | Binding Mode | Reference |
|---|---|---|---|
| [VO(O)₂(nf)(bp)] | 8.7 x 10³ | Groove Binding | nih.gov |
| [VO(O)₂(ox)(bp)] | 8.6 x 10³ | Groove Binding | nih.gov |
Insights into Cellular Regulatory Mechanisms Involving this compound Species
This compound compounds exert their biological effects by influencing various cellular regulatory mechanisms. A primary mechanism is the generation of reactive oxygen species (ROS), which induces oxidative stress and can lead to cell damage and apoptosis. nih.govnih.gov The redox behavior of vanadium allows it to be reduced within the biological system and subsequently reoxidized by molecular oxygen, generating superoxide (B77818) and other ROS that can damage cellular organelles. nih.gov
Furthermore, these complexes can modulate cell cycle progression. nih.govnih.gov For instance, certain oxidovanadium complexes have been shown to cause cell cycle arrest in the G₂/M or S phases in various cancer cell lines. nih.gov This cell cycle disruption is often linked to the activation of specific signaling pathways, such as the p53/p21 pathway, which controls cell proliferation and apoptosis. nih.gov
Another key regulatory mechanism affected by this compound is the function of topoisomerases, enzymes that regulate the topology of DNA. nih.gov Some oxidovanadium(IV) complexes have been found to inhibit the activity of human topoisomerase IB, which can disrupt DNA replication and repair, contributing to the compound's cytotoxic effects. nih.gov The multifaceted interactions of these vanadium species with cellular components, from inhibiting key enzymes like phosphatases to inducing oxidative stress and cell cycle arrest, highlight their significant impact on cellular regulatory networks. nih.govnih.gov
Role in Microbial Vanadium Metabolism and Biomineralization
Vanadium, a transition element with multiple oxidation states, plays a significant role in various microbial metabolic processes. Microorganisms have evolved sophisticated mechanisms to acquire, utilize, and detoxify this element, leading to complex biogeochemical cycling and biomineralization. The metabolism of vanadium in microbes is primarily centered around its function as a cofactor in key enzymes and its role as a terminal electron acceptor in anaerobic respiration.
One of the most well-documented roles of vanadium in microbial metabolism is its incorporation into vanadium-dependent enzymes. Two primary classes of these enzymes have been identified: vanadium nitrogenases and vanadium-dependent haloperoxidases (V-HPOs). nih.gov
Vanadium Nitrogenases: Certain nitrogen-fixing bacteria, such as members of the genus Azotobacter, possess alternative nitrogenases where vanadium replaces the more common molybdenum at the active site. wikipedia.orgnih.gov These vanadium nitrogenases are typically expressed under molybdenum-limiting conditions, serving as a "fail-safe" mechanism to sustain nitrogen fixation. wikipedia.orgnih.gov While generally less efficient than their molybdenum counterparts at room temperature, vanadium nitrogenases exhibit higher activity at lower temperatures, suggesting a specific advantage in certain environments. wikipedia.org The enzyme catalyzes the reduction of dinitrogen gas (N₂) to ammonia (B1221849) (NH₃), a crucial step in the global nitrogen cycle. wikipedia.orgprinceton.edu
Vanadium-Dependent Haloperoxidases (V-HPOs): V-HPOs are widely distributed among bacteria, fungi, and marine algae. nih.govnih.gov These enzymes utilize a vanadate cofactor to catalyze the oxidation of halides (chloride, bromide, iodide) by hydrogen peroxide, producing reactive hypohalous acids. nih.govudel.edu In fungi, V-HPOs are thought to be involved in the degradation of lignocellulose, while in marine algae, they may function as antifouling agents. nih.gov Bacterial V-HPOs have been implicated in the halogenation of quorum sensing molecules, potentially as a mechanism to interfere with microbial communication. nih.govbiorxiv.org
Table 1: Vanadium-Dependent Enzymes in Microorganisms
| Enzyme | Function | Microbial Group | Key Characteristics |
|---|---|---|---|
| Vanadium Nitrogenase | Catalyzes the reduction of N₂ to NH₃. wikipedia.org | Nitrogen-fixing bacteria (e.g., Azotobacter, Rhodopseudomonas palustris, Anabaena variabilis). wikipedia.org | Expressed under molybdenum-deficient conditions; more active at lower temperatures compared to molybdenum nitrogenase. wikipedia.org |
| Vanadium-Dependent Haloperoxidase (V-HPO) | Catalyzes the oxidation of halides by H₂O₂. nih.gov | Bacteria, Fungi, Marine Algae. nih.gov | Involved in lignocellulose degradation, antifouling, and modification of quorum sensing signals. nih.govnih.gov |
Beyond its role in enzymatic activity, vanadium serves as a terminal electron acceptor for a variety of anaerobic and facultative anaerobic bacteria. core.ac.ukrsc.org In these respiratory processes, soluble and more toxic vanadate (V(V)) is reduced to the less soluble and less toxic vanadyl cation (V(IV)). core.ac.uknih.gov This microbial reduction is a key driver of vanadium biomineralization.
Several bacterial genera, including Shewanella, Geobacter, and Pseudomonas, are capable of dissimilatory vanadate reduction. core.ac.uknih.gov For instance, Shewanella oneidensis can couple the oxidation of organic compounds like lactate (B86563) and formate (B1220265) to the reduction of V(V) to V(IV), leading to the precipitation of a V(IV)-containing solid. core.ac.uk This process is not only a form of anaerobic respiration but also a detoxification mechanism. The resulting precipitation of vanadium minerals contributes to the sequestration and immobilization of vanadium in the environment. researchgate.net
The uptake of vanadium by microorganisms is a regulated process. In nitrogen-fixing bacteria like Azotobacter vinelandii, the acquisition of vanadate is mediated by siderophores, which are small, high-affinity iron-chelating compounds. nih.govresearchgate.net These "vanadophores" bind to vanadate, and the resulting complex is transported into the cell. researchgate.net The production of these catechol siderophores increases at toxic vanadium concentrations, suggesting a dual role in both uptake at low concentrations and detoxification at high concentrations. nih.gov
Recent studies have also isolated vanadium-accumulating bacteria from the intestines of ascidians, which are known to accumulate high levels of vanadium. nih.gov These bacteria, belonging to genera such as Pseudoalteromonas and Vibrio, not only accumulate vanadium but also reduce the majority of the uptaken V(V) to V(IV). nih.gov The efficiency of this accumulation and reduction is influenced by environmental factors such as pH. nih.gov This microbial activity within a host organism highlights a potential symbiotic relationship in vanadium processing and points to the broader significance of microbial metabolism in the biomineralization of this element.
Table 2: Microbial Genera Involved in Vanadium Reduction and Biomineralization
| Microbial Genus | Metabolic Process | Outcome | Significance |
|---|---|---|---|
| Shewanella | Dissimilatory vanadate (V(V)) reduction. core.ac.uk | Precipitation of V(IV) solids. core.ac.uk | Contributes to vanadium biomineralization and detoxification. core.ac.uk |
| Geobacter | Anaerobic respiration with V(V) as an electron acceptor. nih.govnih.gov | Reduction of V(V) to V(IV). nih.gov | Immobilization of vanadium in subsurface environments. ed.ac.uk |
| Pseudomonas | Vanadate reduction. core.ac.uknih.gov | Conversion of toxic V(V) to less toxic V(IV). nih.gov | Potential for bioremediation of vanadium-contaminated sites. researchgate.net |
| Azotobacter | Uptake of vanadate via siderophores. nih.govresearchgate.net | Acquisition of vanadium for nitrogenase. nih.gov | Regulation of intracellular vanadium homeostasis. nih.gov |
| Pseudoalteromonas | Accumulation and reduction of V(V). nih.gov | Intracellular conversion of V(V) to V(IV). nih.gov | Potential role in vanadium cycling in marine organisms. nih.gov |
| Vibrio | Accumulation and reduction of V(V). nih.gov | Intracellular conversion of V(V) to V(IV). nih.gov | Potential role in vanadium cycling in marine organisms. nih.gov |
Computational and Theoretical Investigations of Oxido Dioxo Vanadium
Density Functional Theory (DFT) Applications to Oxido(dioxo)vanadium Complexes
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to dioxovanadium(V) complexes to predict their geometries, understand their electronic properties, and explore their reactivity. rsc.orglongdom.org DFT calculations, often using hybrid functionals like B3LYP or PBE0, have proven effective in correlating theoretical data with experimental results from techniques such as X-ray crystallography. mongoliajol.infoscispace.com
DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within this compound complexes. These studies provide optimized geometries that show very similar metrical parameters to those determined by X-ray crystallography. nih.gov For instance, in various dioxovanadium(V) complexes, DFT calculations have accurately predicted the distorted octahedral or square-pyramidal geometries around the vanadium center. mongoliajol.infonih.gov
Key insights from DFT analyses include:
Bond Lengths and Angles: Calculations provide precise values for V=O and V-ligand bond lengths and angles. For example, the V=O bond lengths in the dioxo core are typically calculated to be in the range of 1.60-1.65 Å. mongoliajol.infomdpi.com The angles between the two oxido ligands and the surrounding donor atoms define the coordination geometry, which is often distorted from ideal shapes due to the steric and electronic effects of the ligands. mongoliajol.infoscispace.com
Natural Bond Orbital (NBO) Analysis: NBO analysis reveals details about charge distribution and donor-acceptor interactions. It shows that significant charge donation occurs from the ligand's donor atoms (like nitrogen and oxygen) to the electron-deficient vanadium(V) center. scispace.com The analysis of atomic charges helps explain the donor and acceptor properties within the molecule. mongoliajol.info
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of the complexes. The HOMO-LUMO energy gap provides information about the chemical stability and reactivity of the molecule. mongoliajol.info
Electronic Transitions: Time-dependent DFT (TD-DFT) calculations are used to simulate UV-Vis spectra. These calculations can assign the observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of d0 vanadium(V) complexes. mongoliajol.infonih.govnih.gov The calculated transitions often show good agreement with experimental spectra. longdom.orgmongoliajol.info
| Complex | Parameter | Calculated Value | Experimental Value (if available) | Reference |
|---|---|---|---|---|
| [VO2(OPD)2]OH | V=O Bond Length (Å) | 1.61 | N/A | mongoliajol.info |
| V-N Bond Length (Å) | 2.15 - 2.34 | Consistent with reported values | ||
| [Et3NH][V(V)O2(sox-pydx)] | Geometry | Square-pyramidal | Square-pyramidal | nih.gov |
| Metrical Parameters | Very similar to X-ray data | Determined by X-ray | ||
| [VOL(OCH3)(OHCH3)] | V-O (oxo) Bond Length (Å) | 1.575 | 1.583 | scispace.com |
| O=V-O(CH3) Angle (°) | 101.4 | 101.74 |
DFT is a valuable tool for investigating reaction mechanisms involving this compound species, particularly in catalysis. By mapping the potential energy surface, researchers can identify intermediates, locate transition states, and calculate activation energies for various reaction pathways. researchgate.netudel.edu
For example, DFT studies have been used to explore the mechanism of oxidation reactions catalyzed by dioxovanadium(V) complexes. These calculations can model the interaction of the complex with substrates and oxidants like hydrogen peroxide. udel.edu The optimization of transition state structures allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. researchgate.netudel.edu This knowledge is crucial for understanding the catalytic activity and for designing more efficient catalysts. udel.edu
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and materials over time. For this compound systems, MD simulations can provide insights into their interactions with biological macromolecules like DNA and proteins, or their structural properties in different environments. nih.govresearchgate.netvnu.edu.vn
MD simulations have been used to investigate:
Interactions with Biomolecules: Theoretical simulations and molecular docking studies help to understand the binding modes of dioxovanadium complexes with DNA. These studies suggest that the complexes can interact with DNA, for instance, through intercalation. nih.gov
Structural Dynamics in Solution: MD can simulate the behavior of complexes in solution, providing information on solvation effects and conformational changes.
Material Properties: In materials science, MD simulations have been used to explore the microstructure of amorphous materials containing vanadium oxides, revealing how basic units like VO5 and VO6 connect and form a disordered network. vnu.edu.vn Such simulations are also used to study the interaction between vanadium-based precipitates and dislocations in alloys, which is important for understanding the mechanical properties of materials. mdpi.com
Quantum Chemical Calculations of Spectroscopic Parameters and Magnetic Properties
Quantum chemical calculations are essential for interpreting and predicting the spectroscopic and magnetic properties of this compound compounds.
Spectroscopic Parameters: Calculations can predict vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic absorption spectra (UV-Vis). mongoliajol.infohu-berlin.deresearchgate.net DFT calculations of vibrational frequencies, for example, can help in the assignment of experimental IR spectra, such as the characteristic V=O stretching frequencies. nih.gov The comparison between calculated and experimental spectra serves as a powerful validation of the computed molecular structure. mongoliajol.infohu-berlin.de
Magnetic Properties: While dioxovanadium(V) complexes are typically diamagnetic (d0 electronic configuration), related oxidovanadium(IV) (d1) species are paramagnetic. Quantum chemical calculations can predict magnetic properties, such as the g-tensor and hyperfine coupling constants for EPR spectroscopy in V(IV) compounds. tandfonline.comrsc.org For polynuclear vanadium complexes, these calculations can determine the magnetic exchange coupling constant (J), indicating whether the interaction between metal centers is ferromagnetic or antiferromagnetic. tandfonline.comrsc.org In materials science, DFT has been used to show that oxygen vacancies in vanadium oxides can induce a ferromagnetic-like response in an otherwise paramagnetic or diamagnetic material. nih.gov
| Property | Method | System | Finding | Reference |
|---|---|---|---|---|
| UV-Vis Spectra | TD-DFT | Dioxovanadium(V) complexes | Calculated transitions agree well with experimental LMCT bands. | longdom.orgmongoliajol.info |
| 1H-NMR Spectra | DFT | Dioxovanadium(V) complexes | Calculated spectra are compared with experimental data to confirm coordination. | mongoliajol.info |
| Magnetic Exchange Coupling | DFT | Binuclear oxidovanadium(IV) complex | Calculated J = 20.1 cm-1, indicating weak ferromagnetic coupling. | tandfonline.com |
| Magnetic Behavior | DFT | V2O5 with oxygen vacancies | Vacancies create spin-polarized states, promoting a ferromagnetic-like response. | nih.gov |
Ligand Design and Rational Discovery through Computational Methods
Computational chemistry plays a pivotal role in the rational design of new ligands to create this compound complexes with desired properties. By predicting how changes in ligand structure will affect the electronic, structural, and reactive properties of the complex, researchers can target the synthesis of molecules with enhanced catalytic activity or specific biological functions. nih.govresearchgate.net
DFT calculations can be used to screen potential ligands by:
Predicting Stability and Geometry: Assessing the thermodynamic stability and preferred coordination geometry of the resulting complexes. nih.govrsc.org
Tuning Electronic Properties: Modifying ligand donor atoms or substituent groups to alter the electronic structure of the vanadium center, which can influence its redox potential and catalytic activity. rsc.org
Modeling Reactivity: Simulating reaction pathways with different ligand scaffolds to identify which designs are most likely to lead to efficient catalysts. udel.edu
This in silico approach accelerates the discovery process, reduces the need for extensive trial-and-error synthesis, and provides a deeper understanding of structure-activity relationships. scispace.comresearchgate.net
Analytical Methodologies for Oxido Dioxo Vanadium Speciation and Detection
Chromatographic Separation Techniques for Oxido(dioxo)vanadium Species
Chromatographic techniques are powerful tools for separating different vanadium species based on their physical and chemical properties. These methods are often coupled with sensitive detectors to achieve low detection limits. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of vanadium species. When coupled with elemental detectors such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), it provides high sensitivity and selectivity for vanadium speciation. nih.gov
Different HPLC modes, including reversed-phase, ion-exchange, and ion-pair chromatography, have been employed. For instance, a method combining HPLC with ICP-AES has been developed for the speciation of vanadium(IV) and vanadium(V). In this approach, a sequential elution with different concentrations of nitric acid is used to separate the cationic vanadium(IV) from the anionic oxo-vanadium(V) species on an anion-exchange column. nih.gov Similarly, HPLC coupled with ICP-OES has been used to separate V(IV) and V(V) using a cation exchange column and a sulfuric acid eluent. researchgate.net
The detection limits for these methods can be influenced by the specific setup. For example, one HPLC-ICP-OES method reported quantitative detection limits of 0.14 mg L⁻¹ for V(IV) and 0.20 mg L⁻¹ for V(V). researchgate.net Another study using HPLC-ICP-AES reported a lower determination limit of 1 microgram/mL. nih.gov
Table 1: HPLC Methods for Vanadium Speciation
| HPLC Mode | Detector | Species Separated | Detection Limit | Reference |
|---|---|---|---|---|
| Anion-Exchange | ICP-AES | Vanadium(IV) and Vanadium(V) | 1 µg/mL | nih.gov |
| Cation-Exchange | ICP-OES | VO²⁺ (V(IV)) and VO₂⁺ (V(V)) | 40 µg/L (V(IV)), 30 µg/L (V(V)) | researchgate.net |
| Ion-Pair Reversed-Phase | ICP-SFMS | Vanadyl and Vanadate (B1173111) ions | Low ng/L range | nih.gov |
Ion Chromatography (IC) is particularly well-suited for the separation of charged vanadium species. This technique, often coupled with detectors like ICP-MS or UV/VIS, allows for the effective separation of anionic vanadium complexes. nih.govacs.org
Anion-exchange chromatography is a common approach. For example, an improved IC-HR-ICP-MS method has been developed for vanadium redox speciation in estuarine waters. This method involves the "on-column" chelation of V(V) with ethylenediaminetetraacetic acid (EDTA) and subsequent separation. mdpi.com The detection limit for this method was found to be matrix-dependent, with values of 101.68 ng L⁻¹ in seawater and 30.56 µg L⁻¹ in freshwater. mdpi.com
Another study utilized anion-exchange chromatography with ICP-MS to separate vanadium-EDTA complexes, specifically identifying [VO(EDTA)]²⁻ and [VO₂(EDTA)]³⁻. nih.gov This method achieved detection limits ranging from 0.5 to 1.0 µg L⁻¹. nih.gov
Spectrophotometric and Electrochemical Methods for this compound Quantification
Spectrophotometric and electrochemical methods offer alternative approaches for the quantification of vanadium species.
Spectrophotometry is a widely used technique for determining vanadium concentrations. nih.gov These methods are often based on the formation of colored complexes or catalytic reactions. For instance, a catalytic and kinetic spectrophotometric method has been developed based on the catalytic effect of vanadium on the oxidation of 2,3,4-trihydroxyacetophenonephenylhydrazone (THAPPH) by hydrogen peroxide, with Beer's law being obeyed in the range of 20–120 ng/mL of V(V). Another sensitive method involves monitoring the decrease in absorbance of malachite green oxalate, with a detection limit of 0.71 ng/mL of vanadium(V).
UV-visible spectrophotometry is also a valuable tool for determining the concentration of different vanadium ions, particularly in applications like vanadium redox flow batteries. researchgate.net
Electrochemical methods provide a direct way to measure the concentration of redox-active vanadium species. A novel electroanalytical technique, Electrochemical Measurement of Multivalent Cations Concentration (EM2C2), has been demonstrated for the simultaneous determination of V(IV) and V(V) in aqueous solutions. This method utilizes a rotating disk electrode to measure limiting currents, achieving a detection limit of 1.0 mM for both species within a minute.
Mass Spectrometry Approaches for this compound Identification and Characterization
Mass spectrometry (MS) is a powerful tool for the identification and structural characterization of this compound complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for studying species in solution.
ESI-MS, sometimes in tandem with other techniques like 51V-NMR and theoretical calculations, has been instrumental in characterizing various peroxo vanadates formed in solution. nih.gov For example, ESI-MS has been used to identify species such as the dioxo monoperoxo compound [O₂V(O₂)]⁻ and the triperoxo derivative [V(O₂)₃]⁻. nih.gov
High-resolution mass spectrometry (ESI-HRMS) provides unambiguous confirmation of the formation of oxovanadium(IV) and dioxovanadium(V) complexes. surrey.ac.uk For instance, a peak at m/z 366.1039 in an ESI-HRMS spectrum confirmed the formation of [V⁵O₂L2] by corresponding to the [2A + H]⁺ ion. surrey.ac.uk Tandem mass spectrometry (ESI-MS/MS) can elucidate the fragmentation behavior of these complexes, providing insights into their structure and stability. spectroscopyonline.com It has been shown that vanadium-peptide bonds can be preserved during fragmentation, allowing for the identification of metal binding sites. spectroscopyonline.com
Table 2: Mass Spectrometry in this compound Characterization
| Technique | Application | Identified Species/Information | Reference |
|---|---|---|---|
| ESI-MS | Characterization of peroxo vanadates | [O₂V(O₂)]⁻, [V(O₂)₃]⁻ | nih.gov |
| ESI-HRMS | Confirmation of complex formation | [V⁵O₂L2] | surrey.ac.uk |
| ESI-MS/MS | Identification of metal binding sites in peptides | Preservation of vanadium-peptide bonds | spectroscopyonline.com |
Advanced Techniques for In Situ Speciation of this compound in Complex Matrices
The development of techniques for in-situ speciation is crucial for understanding the behavior of vanadium in its natural environment without altering its chemical form.
One such field-based method involves the use of solid-phase extraction (SPE) for the in-situ speciation of vanadium in groundwater. spectroscopyonline.com In this approach, a highly selective strong anion exchange-solid phase extraction (SAX-SPE) method is used where both V(IV) and V(V) are trapped on a cartridge after complexation with EDTA. The different species are then eluted separately in the laboratory and analyzed by ICP-MS. spectroscopyonline.com
Portable methods are also being developed for rapid, on-site analysis. A miniaturized, portable micropipette tip-syringe solid phase microextraction method has been created for vanadium speciation in water and food samples. This method uses functionalized multiwalled carbon nanotubes as an adsorbent that selectively retains V(V), allowing for the determination of V(IV) by subtraction from the total vanadium concentration. The extracted vanadium is then analyzed by electrothermal atomic absorption spectrometry.
Hyphenated techniques, which combine a separation method with a sensitive detector, are powerful tools for speciation analysis. For instance, the coupling of ion chromatography with high-resolution ICP-MS (IC-HR-ICP-MS) allows for the direct determination of V(V) in complex environmental samples like estuarine water, with V(IV) being calculated by subtracting the V(V) concentration from the total vanadium. nih.govmdpi.com This approach minimizes sample handling and potential changes in speciation.
Environmental and Industrial Relevance of Oxido Dioxo Vanadium Chemistry
Photochemical Processes Involving Vanadium-based Oxides for Environmental Remediation
Photocatalysis represents a significant advancement in environmental remediation, utilizing light energy to drive chemical reactions that degrade pollutants into less harmful substances. Vanadium-based oxides, particularly Vanadium Pentoxide (V₂O₅), have emerged as promising semiconductor photocatalysts due to their unique electronic and structural properties, enabling efficient degradation of various environmental contaminants under visible light irradiation utm.myresearchgate.netrsc.org.
Introduction to Photocatalysis with Vanadium Oxides
Photocatalysis is a process where a catalyst, activated by light, accelerates a chemical reaction without being consumed gnest.org. Semiconductor photocatalysts, such as vanadium oxides, play a crucial role by absorbing light energy to generate electron-hole pairs. These charge carriers then initiate redox reactions on the catalyst surface, leading to the decomposition of pollutants sci-hub.sematec-conferences.org. Vanadium oxides are attractive for this application due to their relatively narrow band gaps, which allow for absorption of a significant portion of the visible light spectrum, making them suitable for solar-driven photocatalysis utm.mygnest.org. This contrasts with many traditional photocatalysts like TiO₂, which primarily absorb UV light teqoya.com.
Vanadium Pentoxide (V₂O₅) in Photocatalytic Degradation
Vanadium pentoxide (V₂O₅) is a well-studied vanadium-based oxide with a layered structure and an orthorhombic crystal structure researchgate.netuniba.sk. Its semiconductor nature, characterized by a band gap typically ranging from 2.2 to 2.7 eV, allows it to absorb visible light effectively utm.myresearchgate.netrsc.orggnest.orgmdpi.com. This property is critical for harnessing solar energy for environmental applications.
Properties and Mechanisms
The photocatalytic mechanism involving V₂O₅, like other semiconductor photocatalysts, begins with the absorption of photons with energy equal to or greater than its band gap. This process excites electrons from the valence band to the conduction band, leaving behind positively charged holes in the valence band rsc.orgsci-hub.sersc.org. The generated electron-hole pairs can then migrate to the catalyst surface and participate in redox reactions.
These charge carriers are responsible for generating highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), through reactions with adsorbed water or oxygen molecules sci-hub.sematec-conferences.orguniba.sk. These ROS possess strong oxidizing power and are the primary agents responsible for the degradation of organic pollutants. Alternatively, the photogenerated charge carriers themselves can directly oxidize adsorbed pollutant molecules sci-hub.seuniba.sk. Efficient separation of photogenerated electron-hole pairs is crucial for maximizing photocatalytic activity and minimizing recombination losses rsc.orgproquest.com.
Degradation of Organic Pollutants
V₂O₅ has demonstrated significant efficacy in the photocatalytic degradation of a wide array of organic pollutants, with a particular focus on industrial dyes found in wastewater utm.myresearchgate.netrsc.orggnest.orgsci-hub.sersc.org. Studies have shown its effectiveness against dyes such as Methylene (B1212753) Blue (MB), Methyl Orange (MO), Rhodamine B (RhB), and Congo Red (CR) researchgate.netgnest.orgrsc.org. For instance, a black V₂O₅ material achieved 92% degradation of Methylene Blue within one hour under visible light irradiation researchgate.net. V₂O₅ nanomaterials have also shown high degradation rates for Congo Red (97.91%) and Methyl Orange (86%) within 200 minutes gnest.org.
Beyond dyes, V₂O₅ has been explored for the degradation of phenols and pharmaceutical wastes utm.myresearchgate.net. Research has also indicated its potential for oxidizing methanol (B129727) to formaldehyde (B43269) when supported on silica (B1680970) researchgate.net.
Enhancing Photocatalytic Activity
While pure V₂O₅ shows promise, its photocatalytic efficiency can be limited by factors such as charge carrier recombination and insufficient light utilization utm.myresearchgate.net. To overcome these limitations, researchers have employed various strategies:
Doping: Incorporating metal ions (e.g., Cu) into the V₂O₅ lattice can improve charge separation and accelerate charge movement, thereby enhancing photocatalytic efficiency rsc.org.
Nanocomposites: Creating heterojunctions with other semiconductors or carbon materials, such as reduced graphene oxide (rGO)-V₂O₅, V₂O₅-CeO₂, or V-TiO₂ composites, can significantly boost photocatalytic performance by facilitating charge transfer and reducing electron-hole recombination rsc.orgmdpi.comrsc.orgresearchgate.net. For example, V-TiO₂ nanocoatings with optimal vanadium content have shown superior performance for methylene blue decomposition under visible light mdpi.com.
Morphology Control: Synthesizing V₂O₅ in specific morphologies, such as nanosheets or nanofibers, can influence its surface area, crystallinity, and the number of active sites, leading to improved photocatalytic activity. V₂O₅ nanosheets, for example, have demonstrated enhanced degradation of Methylene Blue compared to microflower structures rsc.org. Vanadium oxide nanofibers have also shown remarkable photocatalytic activity for Methylene Blue degradation under sunlight, achieving high degradation rates in very short times proquest.com.
Other Vanadium Oxides in Photocatalysis
While V₂O₅ is extensively studied, other vanadium oxides like Vanadium Dioxide (VO₂) are also being explored for photocatalytic applications. VO₂ possesses a narrow band gap (around 0.7 eV) and exhibits a reversible metal-insulator transition, properties that are being investigated for enhanced photocatalytic performance, often in composite materials such as VO₂/C nanocomposites rsc.org.
Summary of Research Findings
The following tables summarize key research findings on the photocatalytic degradation of various pollutants using vanadium-based oxides.
Table 1: Photocatalytic Degradation of Dyes by Vanadium Pentoxide (V₂O₅)
| Pollutant | Catalyst (V₂O₅ Variant) | Degradation Efficiency (%) | Time (min) | Light Source |
| Methylene Blue (MB) | Black V₂O₅ | 92 | 60 | Visible light |
| Methylene Blue (MB) | V₂O₅-P123 nanosheets | 96.72 | 150 | Simulated sunlight |
| Methylene Blue (MB) | Calcinated V₂O₅ | 76 | 90 | Visible light |
| Congo Red (CR) | V₂O₅ nanomaterials | 97.91 | 200 | Visible light |
| Methyl Orange (MO) | V₂O₅ nanomaterials | 86 | 200 | Visible light |
| Rhodamine B (RhB) | V₂O₅-P123 nanosheets | 18 | N/A | Simulated sunlight |
| Rhodamine B (RhB) | V₂O₅-CTAB microflowers | 46 | N/A | Simulated sunlight |
Table 2: Photocatalytic Degradation by Other Vanadium-Based Materials
| Pollutant | Catalyst (Variant) | Degradation Efficiency (%) | Time (min) | Light Source |
| Methylene Blue (MB) | VO₂/V₅O₉ nanofibers | 95 | 5 | Sunlight |
| Methylene Blue (MB) | V-doped TiO₂ (10 mol% V) | Improved activity noted | N/A | Visible light |
| Methylene Blue (MB) | V₂O₅-CeO₂ nanocomposite | Improved activity noted | N/A | Visible light |
Note: "N/A" indicates that a specific time or efficiency was not explicitly stated for the optimized condition in the provided snippets.
Future Directions and Emerging Research Avenues for Oxido Dioxo Vanadium
Design of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency
The catalytic prowess of oxido(dioxo)vanadium complexes, particularly in selective oxidation reactions, is a major focus of developmental research. The key to unlocking their full potential lies in the design of advanced catalytic systems that offer superior selectivity, efficiency, and recyclability. A significant strategy in this endeavor is the heterogenization of homogeneous catalysts by immobilizing them on solid supports.
Carbon-based materials, such as activated carbon and carbon nanotubes, have emerged as promising supports. The immobilization of oxidovanadium(V) and dioxidovanadium(V) complexes on these materials has been shown to enhance their catalytic efficiency in oxidation reactions. rsc.org This approach not only facilitates catalyst separation and recycling but can also lead to improved performance due to the unique properties of the support material. The use of microwave irradiation as an alternative energy source has also shown promise in enhancing product yields in these catalytic systems. researchgate.net
Future research will likely focus on the development of novel support materials and the fine-tuning of the catalyst-support interaction to maximize activity and selectivity. The design of catalysts with specific active sites for targeted organic transformations remains a key objective.
Exploration of Novel Biological Applications and Mechanistic Discoveries
The biological activities of vanadium compounds, including this compound complexes, have garnered considerable interest, particularly for their insulin-mimetic and potential anticancer properties. Future research in this area is expected to branch into novel therapeutic areas and delve deeper into the molecular mechanisms underpinning their biological effects.
A promising avenue of exploration is the development of this compound complexes as therapeutic agents for diseases beyond diabetes and cancer. Their ability to interact with reactive oxygen species (ROS) suggests potential applications in conditions associated with oxidative stress. lehigh.edulehigh.edu Recent studies have reported the synthesis of mononuclear oxido- and dioxidovanadium(V) compounds that exhibit a highly selective response to singlet oxygen and hypochlorite, two key non-radical ROS. lehigh.edu
Understanding the intricate mechanisms of action is crucial for the rational design of new therapeutic agents. This includes elucidating how these complexes interact with biological macromolecules, modulate signaling pathways, and influence cellular processes. The similarity between vanadate (B1173111) and phosphate (B84403) allows these compounds to interact with various physiological substrates and enzymes, which is believed to be a key aspect of their biological activity. researchgate.net Future mechanistic studies will likely employ a combination of experimental and computational approaches to map these interactions at a molecular level.
Integration of this compound in Multimetallic and Hybrid Materials
The incorporation of this compound units into multimetallic and hybrid materials is a burgeoning area of research with the potential to create materials with synergistic properties and novel functionalities. These materials can find applications in catalysis, energy storage, and sensing.
One promising approach is the development of hybrid materials where this compound complexes are integrated with organic polymers or inorganic frameworks. For instance, hybrid organic-inorganic materials composed of dimethylsiloxane oligomers crosslinked by O=V(O–) units have been synthesized, exhibiting unique thermal and optical properties. researchgate.net
Another exciting frontier is the incorporation of vanadium into polyoxometalates (POMs) and metal-organic frameworks (MOFs). Polyoxovanadate-based MOFs have shown potential as highly efficient and selective catalysts for the oxidation of sulfides. researchgate.net The porous nature of MOFs allows for substrate accessibility to the active vanadium centers, while the framework structure provides stability and recyclability. The development of new synthetic methodologies to control the assembly of these complex structures will be a key focus of future research.
Theoretical Prediction of Undiscovered Reactivity and Structural Motifs
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity and exploring the structural landscape of this compound compounds. These theoretical approaches can provide valuable insights that guide experimental efforts in synthesizing new complexes with desired properties.
Theoretical studies can be employed to predict reaction mechanisms and identify key intermediates in catalytic cycles. For example, DFT calculations have been used to predict that certain vanadium oxide cluster anions react with alkanes via C-H activation and with alkenes through a cycloaddition mechanism. rsc.org Such predictions can aid in the design of more efficient catalysts.
Furthermore, computational methods can be used to explore the potential for undiscovered structural motifs. By systematically modifying ligands and coordination environments in silico, it is possible to identify new, stable structures with potentially interesting electronic and reactive properties. The correlation of calculated structural parameters with experimental data, such as NMR chemical shifts, can further refine these theoretical models and enhance their predictive power.
Methodological Advancements in Characterization and Speciation
A thorough understanding of the structure, oxidation state, and coordination environment of this compound species is paramount for establishing structure-activity relationships. The development and application of advanced characterization techniques are crucial for gaining deeper insights into these complex systems, particularly under reaction conditions.
In-situ spectroscopic techniques, such as Raman, infrared (IR), and UV-visible spectroscopy, are powerful tools for probing the molecular structure of vanadium oxide species on catalyst surfaces during reactions. researchgate.net These methods provide real-time information about the active catalytic sites and how they interact with reactants and intermediates.
Solid-state ⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for characterizing the local environment of vanadium atoms in solid materials. wikipedia.orghuji.ac.ilpascal-man.com It can distinguish between different coordination geometries and oxidation states, providing valuable information about the structure of supported vanadium oxide catalysts.
X-ray Absorption Spectroscopy (XAS) is another powerful technique for determining the oxidation state and local coordination environment of vanadium in both crystalline and amorphous materials. pyrometallurgy.co.zamdpi.com This is particularly important for understanding the speciation of vanadium in complex biological and environmental systems.
Q & A
Q. What are the key considerations for synthesizing oxido(dioxo)vanadium complexes with Schiff base ligands?
Synthesis requires careful ligand design and control of vanadium’s oxidation state. Schiff bases derived from aldehydes and hydrazides (e.g., 2,3-dihydroxybenzaldehyde and phenylacetic hydrazide) form stable complexes with vanadium(IV/V). Reaction conditions (pH, solvent polarity, and temperature) must optimize ligand deprotonation and metal-ligand stoichiometry. For example, using ethanol/water mixtures under inert atmospheres prevents oxidation of vanadium(IV) to vanadium(V). Characterization via elemental analysis, FTIR (to confirm ligand coordination), and cyclic voltammetry (to assess redox activity) is critical .
Q. Which spectroscopic and structural methods are most reliable for characterizing this compound complexes?
Potentiometric titration (to determine stability constants and speciation in solution), FTIR (to identify V=O stretching bands at ~960–980 cm⁻¹), and 51V NMR (for vanadium(V) species) are foundational. Single-crystal X-ray diffraction remains the gold standard for structural elucidation, as seen in studies of dimeric vanadium(V) complexes with μ-O bridges, where V–O bond lengths (1.58–1.65 Å) and angles (V–O–V ≈ 100–112°) reveal geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported structural data for μ-oxido-bridged vanadium complexes?
Discrepancies in V–O–V angles (e.g., 101–112° vs. 102.41° in hydrazone-derived complexes) arise from ligand steric/electronic effects and bridging modes (asymmetric vs. symmetric μ-O/μ-H2O bridges). Advanced methods include:
- High-resolution X-ray diffraction with low-temperature data collection to reduce thermal motion artifacts.
- DFT calculations to compare energetics of different bridging configurations. For example, Becke’s hybrid functional (e.g., B3LYP) improves accuracy in modeling vanadium’s d-orbital interactions .
Q. What methodological strategies mitigate vanadium(IV) oxidation during solution-phase studies?
Vanadium(IV) is prone to oxidation above pH 7, complicating speciation analysis. Strategies include:
- Potentiometric titration under inert atmospheres (N2/Ar) with ligands in excess to stabilize V(IV).
- Low-temperature measurements (e.g., 25°C) and rapid data collection.
- Validation via parallel techniques : EPR spectroscopy confirms V(IV) presence, while UV-Vis monitors time-dependent oxidation to V(V) .
Q. How do computational models improve the design of vanadium-based catalysts?
Density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP) predicts redox potentials and reaction pathways. For example:
- Modeling the σ-π rearrangement in styrene oxidation reveals how peroxo oxygen nucleophilicity dictates catalytic efficiency.
- Solvent effects (e.g., dielectric constant) are incorporated via continuum models to simulate aqueous stability .
Data Contradiction and Validation
Q. Why do stability constants for hydrolytic vanadium(IV) species vary across studies?
Variations in logβ values (e.g., logβ[(VO)2(OH)5] = -19.76 vs. -22.0) stem from differences in ionic strength, ligand competition, and data fitting protocols. To validate results:
Q. What explains discrepancies in catalytic activity between homogeneous and heterogenized vanadium complexes?
Immobilization on supports like alumina alters accessibility of active sites. For example:
- Homogeneous [(VOL)2(μ-O)] shows higher turnover due to unrestricted substrate diffusion.
- Heterogenized analogs trade activity for recyclability. Surface characterization (XPS, BET) quantifies support effects .
Methodological Resources
| Technique | Application | Key References |
|---|---|---|
| Single-crystal XRD | Structural determination of μ-O bridges | |
| B3LYP-DFT | Redox potential prediction | |
| Potentiometry | Speciation modeling in aqueous solution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
